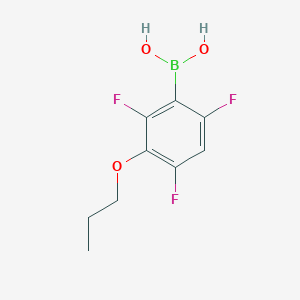

3-Propoxy-2,4,6-trifluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,6-trifluoro-3-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-3-16-9-6(12)4-5(11)7(8(9)13)10(14)15/h4,14-15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGFAHSCPSYBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584717 | |

| Record name | (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-70-1 | |

| Record name | B-(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 3-Propoxy-2,4,6-trifluorophenylboronic acid?

An In-depth Technical Guide to 3-Propoxy-2,4,6-trifluorophenylboronic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and a boronic acid moiety into molecular scaffolds offers a powerful approach to modulate physicochemical and biological properties. This compound emerges as a compound of significant interest, embodying this design philosophy. Its trifluorinated phenyl ring, coupled with the versatile reactivity of the boronic acid group, presents a unique building block for the creation of novel chemical entities. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the known properties, potential applications, and essential handling protocols for this specialized reagent. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and the broader class of fluorinated arylboronic acids to offer a robust and insightful resource.

Core Molecular Attributes

This compound is an organoboron compound characterized by a trifluorinated phenyl ring functionalized with a propoxy group and a boronic acid. This unique combination of functional groups imparts a distinct set of properties that are highly valuable in medicinal chemistry and materials science.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 871125-70-1 | [1] |

| Molecular Formula | C9H10BF3O3 | [1] |

| Molecular Weight | 233.98 g/mol | [1] |

| Appearance | Typically a white to off-white solid | Inferred from related compounds[2] |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from related compounds[2] |

Structural and Spectroscopic Details

The molecular structure of this compound is defined by a central benzene ring with substituents at positions 2, 3, 4, and 6.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the propoxy group (triplet for the methyl group, sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen) and a signal for the aromatic proton.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbons of the propoxy group and the aromatic ring. The carbon attached to the boron atom would appear as a broad signal, and the carbons attached to fluorine atoms would exhibit C-F coupling.[3]

-

¹⁹F NMR: The fluorine NMR would likely show three distinct signals for the fluorine atoms at the 2, 4, and 6 positions of the phenyl ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

The Role of Fluorinated Phenylboronic Acids in Synthesis and Drug Discovery

Phenylboronic acids are cornerstone reagents in modern organic synthesis, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms to the phenyl ring significantly influences the electronic properties of the molecule, which can be leveraged in various applications.

Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The trifluorophenyl moiety of this compound can be efficiently transferred to a variety of substrates, including aryl, vinyl, or alkyl halides. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the boronic acid in these coupling reactions.[2][4]

Applications in Medicinal Chemistry

Boron-containing compounds, particularly boronic acids, have garnered significant attention in drug discovery.[5][6][7][8] The boron atom can form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and selective inhibition.[7][9] The first FDA-approved boron-containing drug, bortezomib (Velcade®), is a proteasome inhibitor used in cancer therapy.[5][8]

The trifluorinated propoxyphenyl group of this compound can serve as a key pharmacophore. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the pKa of the boronic acid group.[3][7]

Synthesis and Reactivity

General Synthetic Approach

Arylboronic acids are typically synthesized through the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[5] For this compound, a plausible synthetic route would involve the formation of the corresponding Grignard or organolithium reagent from a halogenated 3-propoxy-2,4,6-trifluorobenzene precursor.

A general, illustrative protocol for the synthesis of a related trifluorophenylboronic acid is as follows:

Illustrative Synthesis of (3,4,5-trifluorophenyl)boronic acid [10]

-

Grignard Reagent Formation:

-

To a flask containing magnesium turnings and a crystal of iodine in anhydrous diethyl ether, add a small amount of 1-bromo-3,4,5-trifluorobenzene to initiate the reaction.

-

Slowly add the remaining 1-bromo-3,4,5-trifluorobenzene to maintain a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 2 hours.

-

-

Borylation:

-

In a separate flask, cool a solution of trimethyl borate in dry tetrahydrofuran (THF) to 0°C.

-

Transfer the prepared Grignard reagent to the trimethyl borate solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Hydrolysis and Workup:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude product from a mixture of hot ethyl acetate and hexane to yield the pure (3,4,5-trifluorophenyl)boronic acid.

-

Note: This is a generalized procedure for a related compound and may require optimization for the synthesis of this compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety. The following guidelines are based on safety data for structurally similar compounds.[11][12][13]

Hazard Identification

Based on data for related fluorinated phenylboronic acids, this compound is expected to be:

-

Harmful if swallowed.[14]

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[12][13]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[11][12]

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

-

Some boronic acids are sensitive to moisture and air.[13]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique electronic and structural features, arising from the combination of a propoxy group, three fluorine atoms, and a boronic acid moiety, make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. While specific experimental data for this compound remains to be broadly published, a thorough understanding of the chemistry of related fluorinated arylboronic acids provides a strong foundation for its effective utilization in research and development. Adherence to strict safety protocols is paramount when handling this and all laboratory chemicals.

References

- PubChem. 3-Fluorophenylboronic acid. [Link]

- Pinto, M. M., et al. (2021).

- Chemcasts. Thermophysical Properties of (2,4,6-Trifluorophenyl)boronic acid. [Link]

- Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2011. [Link]

- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

- Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. [Link]

- Pinto, M. M., et al. (2021).

- Zhang, Y., et al. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 30(1), 18. [Link]

- Kaur, N., et al. (2014). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 6(1), 87-106. [Link]

- Penner, N. C., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(19), 6523. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 182482-25-3: (2,4,6-Trifluorophenyl)boronic acid [cymitquimica.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trifluorophenylboronic acid = 95 182482-25-3 [sigmaaldrich.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 2,4,6-Trifluorophenylboronic acid, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

A Technical Guide to 3-Propoxy-2,4,6-trifluorophenylboronic Acid: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-Propoxy-2,4,6-trifluorophenylboronic acid (CAS No. 871125-70-1), a specialized organoboron compound. We will explore its chemical properties, a robust methodology for its synthesis, and its pivotal applications in synthetic chemistry, with a particular focus on its role in accelerating drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

Organoboron compounds, particularly boronic acids, have become indispensable tools in organic chemistry since their discovery in 1860.[1] Their stability, low toxicity, and versatile reactivity make them ideal building blocks and synthetic intermediates.[1][2] In the realm of medicinal chemistry, the boronic acid functional group has gained significant traction, culminating in the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[2][3]

Within this class, fluorinated arylboronic acids represent a strategically important subclass. The incorporation of fluorine atoms into a phenyl ring can profoundly influence the electronic properties of the molecule.[4] For drug candidates, this often translates to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4][5][6] this compound is a prime example of a highly functionalized reagent designed to leverage these benefits, offering a unique combination of a trifluorinated core for metabolic stability and a propoxy group for tailored steric and electronic interactions.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below. As a specialized reagent, extensive physical data is not always publicly available, and users should refer to the Certificate of Analysis provided by the supplier for lot-specific data.

| Property | Value | Source |

| CAS Number | 871125-70-1 | [7] |

| Molecular Formula | C₉H₁₀BF₃O₃ | [7] |

| Molecular Weight | 233.98 g/mol | [7] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Purity | ≥95% (typical) | General knowledge |

Synthesis and Mechanism: A Validated Approach

While specific literature on the synthesis of this compound is sparse, a reliable synthetic route can be devised based on well-established methods for preparing arylboronic acids. The most common and robust method involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[1][8][9][10]

Proposed Synthetic Workflow

The synthesis logically begins with the corresponding aryl bromide, 1-bromo-2,4,6-trifluoro-3-propoxybenzene.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is a representative procedure and should be adapted and optimized by the researcher. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Grignard Reagent Formation:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

-

Add a solution of 1-bromo-2,4,6-trifluoro-3-propoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

-

Maintain a gentle reflux until all the magnesium has been consumed. The disappearance of the metal and the formation of a cloudy grey-brown solution indicate the successful formation of the Grignard reagent.

-

-

Borylation (Electrophilic Trapping):

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 to 2.0 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the prepared Grignard reagent solution to the borate solution via cannula slowly, maintaining the temperature at -78 °C. The slow addition is critical to prevent side reactions and dimerization of the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl).

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to yield the pure boronic acid.[8]

-

Core Applications in Research and Development

The unique substitution pattern of this compound makes it a high-value reagent for introducing this specific moiety into larger, more complex molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[4][11][12] This boronic acid is an excellent coupling partner for reactions with aryl, heteroaryl, or vinyl halides and triflates.

Causality: The electron-withdrawing nature of the trifluorinated ring can influence the transmetalation step of the catalytic cycle.[13] However, the reaction is generally robust. Challenges such as protodeboronation, a potential side reaction under basic conditions especially with electron-deficient boronic acids, can be mitigated by careful selection of the base, solvent, and palladium catalyst/ligand system.[6][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a General Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.[11]

-

Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for several minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired biaryl compound.

Significance in Medicinal Chemistry

The introduction of the 3-propoxy-2,4,6-trifluorophenyl group can be a key strategy in lead optimization during drug development:

-

Metabolic Stability: The fluorine atoms block positions on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.[5]

-

Modulation of Physicochemical Properties: The combination of the lipophilic propoxy group and the polar C-F bonds allows for fine-tuning of a molecule's overall lipophilicity (LogP), which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Binding Interactions: The electron-withdrawing fluorine atoms can alter the pKa of nearby functionalities or participate in specific hydrogen bonding or dipole interactions with protein targets, potentially increasing binding affinity and selectivity.[1]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following general guidelines for handling substituted arylboronic acids apply.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is important for maintaining their integrity.

-

First Aid:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

This guide provides a foundational understanding of this compound, grounded in established chemical principles and data from related compounds. Its strategic utility in constructing complex, fluorinated molecules ensures its continued relevance in the fields of pharmaceutical discovery, agrochemicals, and materials science.

References

- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluorophenylboronic Acid in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

- Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

- Al-Ahmari, A., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3169.

- (3,4,5-trifluorophenyl)boronic acid synthesis. (n.d.). Organic Syntheses.

- Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Kubota, K., et al. (2020). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.

- Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.

- Process for producing phenylboronic acids and triphenylboroxines. (2002). Google Patents.

- Preparation method of hydroxyphenylboronic acid. (2020). Google Patents.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scbt.com [scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 10. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. tcichemicals.com [tcichemicals.com]

- 13. CAS 182482-25-3: (2,4,6-Trifluorophenyl)boronic acid [cymitquimica.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. 3,4,5-Trifluorophenylboronic acid = 95 143418-49-9 [sigmaaldrich.com]

Key characteristics of trifluorophenylboronic acids in organic chemistry.

An In-Depth Technical Guide to the Key Characteristics of Trifluorophenylboronic Acids in Organic Chemistry

Abstract

Trifluorophenylboronic acids represent a class of organoboron compounds that have become indispensable in modern organic synthesis, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring dramatically influences the electronic properties, stability, and reactivity of the boronic acid moiety. This guide provides a comprehensive analysis of the core characteristics of trifluorophenylboronic acids, focusing on the profound effects of the trifluoromethyl (-CF3) group and multiple fluorine substituents. We will explore their synthesis, unique physicochemical properties such as Lewis acidity, and their pivotal role as coupling partners in the Suzuki-Miyaura reaction. Furthermore, this paper delves into emerging applications, including their function as powerful Lewis acid catalysts in amidation reactions, underscoring their versatility and significance for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

Phenylboronic acids are celebrated reagents in organic chemistry, primarily for their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning methodology, leverages these compounds to construct carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2]

In recent decades, the introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry.[3] The carbon-fluorine bond's strength enhances metabolic stability, while fluorine's high electronegativity can modulate a molecule's pKa, lipophilicity, and binding affinity to biological targets.[1][3] Consequently, trifluorophenylboronic acids have emerged as powerful building blocks, allowing for the direct introduction of a fluorinated phenyl ring into complex molecular architectures.[2] These reagents combine the synthetic utility of the boronic acid group with the advantageous physicochemical properties imparted by fluorine, making them highly sought-after in drug discovery and materials science.[2][4]

Physicochemical Characteristics: Electronic and Steric Effects

The defining characteristics of trifluorophenylboronic acids stem from the potent electron-withdrawing nature of the fluorine substituents. This fundamentally alters the Lewis acidity of the boron center and the reactivity of the molecule.

Electronic Influence of the Trifluoromethyl (-CF3) Group

Unlike a single fluorine atom, which possesses both a strong inductive electron-withdrawing effect and a weaker resonance-donating effect, the trifluoromethyl (-CF3) group exerts a purely powerful electron-withdrawing inductive effect.[5][6] This renders the attached phenyl ring significantly electron-deficient. This electronic feature has two major consequences:

-

Increased Lewis Acidity: The electron-withdrawing -CF3 group enhances the Lewis acidity of the boronic acid. This is crucial for applications beyond coupling, such as in catalysis.[5][7]

-

Enhanced Reactivity in Coupling: The electron-deficient nature of the aromatic ring influences the transmetalation step in the Suzuki-Miyaura catalytic cycle, making these compounds effective coupling partners.[4][8]

Acidity (pKa) and the Critical Role of Isomerism

The position of the -CF3 group on the phenyl ring has a dramatic and non-intuitive impact on the compound's acidity (pKa). The introduction of the -CF3 group at the meta and para positions increases the acidity (lowers the pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[5][6] This is the expected outcome from the group's strong inductive effect.

However, the ortho isomer is significantly less acidic.[5][6] This is not due to electronic effects but rather to steric hindrance. The bulky -CF3 group proximal to the boronic acid moiety sterically inhibits the geometric change required to form the more stable tetrahedral boronate ion (from trigonal planar), thus decreasing the acid strength.[6][9]

| Compound | pKa Value | Causality |

| Phenylboronic Acid | ~8.8 | Baseline |

| ortho-Trifluoromethylphenylboronic Acid | ~9.5 | Less Acidic: Steric hindrance from the bulky ortho-substituent impedes the formation of the tetrahedral boronate anion.[6][9] |

| meta-Trifluoromethylphenylboronic Acid | ~7.8 | More Acidic: The strong electron-withdrawing inductive effect of the -CF3 group dominates, increasing Lewis acidity.[9] |

| para-Trifluoromethylphenylboronic Acid | ~7.8-7.9 | More Acidic: Similar to the meta isomer, the inductive effect increases acidity.[6][9] |

Note: pKa values are approximate and can vary slightly based on the measurement method (spectrophotometric vs. potentiometric).[9]

Synthesis of Trifluorophenylboronic Acids

The synthesis of trifluorophenylboronic acids typically begins with the corresponding trifluorinated bromobenzene. The core transformation involves the formation of an organometallic intermediate, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis.

Primary Synthetic Pathways

-

Grignard Reaction: This classic method involves reacting the starting trifluorobromobenzene with magnesium metal to form a Grignard reagent. This is a robust and widely used industrial method.[10][11]

-

Lithiation Reaction: An alternative pathway uses a strong organolithium base, such as n-butyl lithium, at very low temperatures to perform a lithium-halogen exchange. This method is also highly effective.[11]

The choice between these methods often depends on the substrate's functional group tolerance and desired reaction scale.

Detailed Experimental Protocol: Synthesis of 3,4,5-Trifluorophenylboronic Acid via Grignard Reaction

This protocol is adapted from established literature procedures.[10] It outlines a reliable method for synthesizing a multi-fluorinated phenylboronic acid.

Step 1: Grignard Reagent Formation

-

To a dry 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (11.7 g, 0.48 mol) and a few crystals of iodine.

-

Add 200 mL of anhydrous 2-methyltetrahydrofuran. Heat the mixture to 50°C to initiate the reaction, then allow it to cool to 40°C.

-

Slowly add a small portion (~5 mL) of a solution of 3,4,5-trifluorobromobenzene (84.4 g, 0.4 mol) in 50 mL of 2-methyltetrahydrofuran to initiate the Grignard reaction, evidenced by a temperature increase.

Step 2: Borylation

-

Once the reaction has initiated, cool the flask in an ice-water bath to maintain a temperature of 10-15°C.

-

Simultaneously, begin the dropwise addition of the remaining 3,4,5-trifluorobromobenzene solution and a separate solution of trimethyl borate (44 g, 0.42 mol) in 50 mL of 2-methyltetrahydrofuran. Control the addition rate to maintain the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for 8 hours.

Step 3: Workup and Purification

-

Slowly pour the reaction mixture into 500 mL of dilute hydrochloric acid (1 M) with vigorous stirring.

-

Stir for 30-60 minutes, then separate the organic and aqueous layers.

-

Extract the aqueous phase twice with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from an ethyl acetate/hexane mixture to yield pure 3,4,5-Trifluorophenylboronic acid.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of trifluorophenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction forges a C-C bond between the trifluorophenyl group and an aryl, vinyl, or alkyl halide or triflate.[1]

Mechanistic Insights

The electron-deficient nature of trifluorophenylboronic acids plays a key role in the reaction's efficiency. The catalytic cycle, shown below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing fluorine atoms can influence the rate of the transmetalation step (the transfer of the aryl group from boron to palladium), which is often rate-limiting.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This generalized protocol illustrates the coupling of a trifluorophenylboronic acid with an aryl bromide.

Reagents & Setup:

-

Aryl Bromide (1.0 mmol)

-

Trifluorophenylboronic Acid (1.2 mmol)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

-

Reaction vessel (Schlenk flask or microwave vial)

Procedure:

-

To the reaction vessel, add the aryl bromide, trifluorophenylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (2-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Beyond Coupling: Emerging Applications

The unique electronic properties of trifluorophenylboronic acids make them valuable in roles beyond traditional cross-coupling.

Lewis Acid Catalysis in Amidation Reactions

Arylboronic acids bearing strong electron-withdrawing groups, such as 3,4,5-trifluorophenylboronic acid, are highly effective Lewis acid catalysts for the direct amidation of carboxylic acids and amines.[7] Their enhanced Lewis acidity allows them to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[7] This circumvents the need for stoichiometric activating agents, offering a more atom-economical pathway to amides.[7]

This catalytic activity is particularly pronounced for arylboronic acids with electron-withdrawing substituents because their strong Lewis acidity enhances both the formation rate and the reactivity of the key acyloxyboron intermediate.[7]

Building Blocks in Medicinal Chemistry and Materials Science

Trifluorophenylboronic acids are critical intermediates for synthesizing active pharmaceutical ingredients (APIs) and advanced materials.[4] The incorporation of the trifluorophenyl moiety can improve pharmacokinetic properties like bioavailability and metabolic stability in drug candidates.[1][4] In materials science, these building blocks are used to create specialty polymers, liquid crystals, and organic electronic materials where the electronic properties of the fluorinated ring are desirable.[4]

Conclusion

Trifluorophenylboronic acids are far more than simple coupling reagents. Their defining characteristic—a highly electron-deficient aromatic ring—imparts enhanced Lewis acidity and unique reactivity profiles. This guide has detailed how these properties are influenced by the specific placement of trifluoromethyl groups, with steric effects playing a surprisingly dominant role in the case of ortho isomers. From their synthesis to their cornerstone application in Suzuki-Miyaura coupling and their emerging role as powerful Lewis acid catalysts, trifluorophenylboronic acids offer a versatile and powerful tool for chemists. For researchers in drug development and materials science, a deep understanding of these reagents is essential for the rational design and synthesis of next-generation functional molecules.

References

- Organic Syntheses. (n.d.). CATALYTIC AMIDATION OF CARBOXYLIC ACIDS AND AMINES USING (3,4,5-TRIFLUOROPHENYL)BORONIC ACID.

- ChemicalBook. (n.d.). 3,4,5-Trifluorophenylboronic acid synthesis.

- Guidechem. (2023, January 11). What are the applications and solubility of 3,4,5-Trifluorophenylboronic acid?.

- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.

- ChemCeed. (n.d.). The Chemistry of 3,4,5-Trifluorophenylboronic Acid: Properties & Industrial Uses.

- Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Published online 2021 Apr 1.

- ResearchGate. (n.d.). Structures and properties of trifluoromethylphenylboronic acids.

- ChemCeed. (n.d.). Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid.

- ChemCeed. (n.d.). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.

- Bucher, M., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 23(11), 2969.

- ResearchGate. (n.d.). Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives.

- Google Patents. (n.d.). CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol.

- ChemCeed. (n.d.). The Role of Trifluorophenylboronic Acid in Modern Chemical Synthesis.

- Sigma-Aldrich. (n.d.). 3,4,5-Trifluorophenylboronic acid.

- Ottokemi. (n.d.). 4-(Trifluoromethyl)phenylboronic acid, 95%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylboronic acid.

- ChemicalBook. (n.d.). 4-Trifluoromethylphenylboronic acid.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)phenylboronic acid.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Watson, A. J., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylboronic acid ≥95.0%.

- López-Alberca, M. P., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 82.

- Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2967.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]

The Dichotomy of Fluorine: A Technical Guide to Fluoro-Substituted Arylboronic Acids in Cross-Coupling Reactions

Introduction: The Fluorine Factor in Modern Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Arylboronic acids, in parallel, have risen to prominence as indispensable reagents in synthetic chemistry, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[2][3][4]

This technical guide delves into the confluence of these two powerful domains, offering an in-depth exploration of the role of fluorine substituents in the reactivity and stability of arylboronic acids. For researchers, scientists, and drug development professionals, a nuanced understanding of how fluorine's potent electronic effects influence the delicate balance of the Suzuki-Miyaura catalytic cycle is paramount for reaction design, optimization, and troubleshooting. This paper will dissect the mechanistic underpinnings, provide field-proven insights into practical applications, and equip the reader with the knowledge to harness the full potential of this important class of reagents.

Chapter 1: The Electronic Heart of the Matter: How Fluorine Governs Acidity

The reactivity of an arylboronic acid is intrinsically linked to the Lewis acidity of its boron center.[5][6] Fluorine substituents exert a powerful influence on this acidity through a combination of inductive and resonance effects. The introduction of one or more fluorine atoms into the aryl ring significantly increases the acidity of the boronic acid.[6][7]

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network (inductive effect). This effect depletes electron density from the aromatic ring and, consequently, from the boron atom, making it more electron-deficient and a stronger Lewis acid.[1]

-

Resonance Effect (+M): Conversely, fluorine can donate electron density back into the ring via its lone pairs (mesomeric or resonance effect). However, for fluorine, the inductive effect overwhelmingly dominates the resonance effect.

-

Positional Dependence: The magnitude of this acidifying effect is highly dependent on the position of the fluorine substituent. The strongest effect is typically observed with a fluorine at the ortho position. This is attributed to the potential for a stabilizing intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the boronic acid, which enhances its acidity.[6] The effect is less pronounced at the para position, where the inductive and resonance effects can partially compensate for each other.[6]

This increased acidity is quantitatively reflected in the compound's pKa value. A lower pKa signifies a stronger acid. The pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas fluorinated analogues exhibit significantly lower values.[6][8]

Data Presentation: Acidity of Substituted Phenylboronic Acids

| Boronic Acid | Substituent(s) | pKa Value |

| Phenylboronic Acid | H | 8.86[6][8] |

| 4-Fluorophenylboronic Acid | 4-F | 8.77[6] |

| 2-Fluorophenylboronic Acid | 2-F | 7.85[6] |

| 3-Fluorophenylboronic Acid | 3-F | 8.35[6] |

| 2,6-Difluorophenylboronic Acid | 2,6-di-F | 6.88[6] |

| 2,3,4,5,6-Pentafluorophenylboronic Acid | Penta-F | 6.95[9] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-tetra-F | 6.17[6][8] |

Note: pKa values are compiled from various sources and measurement conditions may vary slightly.

Chapter 2: Impact on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a multi-step catalytic process. Fluorine substituents do not merely alter the starting material; they influence the kinetics and feasibility of each critical step: oxidative addition, transmetalation, and reductive elimination.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Oxidative Addition

This initial step involves the insertion of the palladium(0) catalyst into the aryl-halide (Ar-X) bond.[10][11] The electronic nature of the aryl halide is the primary determinant of the rate of this step. While the fluorine on the arylboronic acid does not directly participate, its presence in the final product is often the synthetic goal. The choice of an appropriately activated aryl halide (I > Br > Cl) is crucial.[2]

Transmetalation: A Point of Contention

Transmetalation is the transfer of the aryl group from the boron atom to the palladium(II) center.[12][13] This step is often rate-determining and is where the electronic properties of the fluoro-substituted arylboronic acid become critical. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species [ArB(OH)₃]⁻.

The role of fluorine here is twofold and seemingly contradictory:

-

Accelerating Effect: The increased Lewis acidity of fluorinated arylboronic acids facilitates the formation of the reactive boronate species at a lower pH. Furthermore, some studies suggest that more electron-poor arylboronic acids can undergo transmetalation more readily with the palladium complex.

-

Decelerating Effect: The electron-withdrawing nature of fluorine reduces the nucleophilicity of the aryl ring itself. A more electron-deficient aryl group will be transferred more slowly to the electron-deficient Pd(II) center. Indeed, some studies have observed that arylboronic acids with strong electron-withdrawing groups can be poorer substrates for Suzuki-Miyaura coupling, leading to slower reaction rates.

Expert Insight: The outcome in a specific reaction is a delicate balance. The benefit of easier boronate formation can be offset by the penalty of reduced aryl nucleophilicity. This dichotomy means that reaction conditions (particularly the choice and concentration of the base) must be carefully optimized to find the "sweet spot" for efficient transmetalation.

Reductive Elimination

In the final step, the two organic groups (R¹ and R²) are coupled, and the C-C bond is formed as they are eliminated from the palladium center, regenerating the Pd(0) catalyst.[11] This step is generally favored for electron-deficient aryl ligands, as this can weaken the Pd-C bond and facilitate the bond-forming elimination. Therefore, the presence of fluorine on the aryl ring being transferred can potentially accelerate reductive elimination.

Chapter 3: The Stability Challenge: Protodeboronation

Perhaps the most significant practical challenge when working with fluoro-substituted arylboronic acids is their heightened susceptibility to protodeboronation. This undesired side reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, consuming the starting material and reducing the yield of the desired cross-coupled product.[5]

Caption: Base-Catalyzed Protodeboronation Pathway.

The mechanism is typically base-catalyzed, proceeding through the boronate anion.[9] Electron-withdrawing groups, such as fluorine, significantly accelerate this process by stabilizing the negative charge on the aryl ring as the C-B bond breaks, effectively making the aryl group a better leaving group.[9] This problem is exacerbated under the basic and often heated conditions required for Suzuki-Miyaura coupling.[5]

Trustworthiness through Mitigation: A self-validating protocol must account for and mitigate this key side reaction. Strategies to suppress protodeboronation include:

-

Use of Milder Bases: Employing bases like K₃PO₄ or KF instead of stronger hydroxides can sometimes slow the rate of protodeboronation relative to the desired coupling.

-

Anhydrous Conditions: Since water is the proton source, running the reaction under strictly anhydrous conditions can be effective, although often impractical.

-

Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[5] These esters are more stable to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing the opportunity for the side reaction.

Chapter 4: Experimental Protocol: A Comparative Case Study

To illustrate the practical implications of fluorine substitution, this section provides a detailed protocol for the Suzuki-Miyaura coupling of 4-bromoanisole with both phenylboronic acid and its fluorinated counterpart, 4-fluorophenylboronic acid. This direct comparison highlights key considerations when working with electron-deficient boronic acids.

Caption: Comparative Suzuki-Miyaura Workflow.

Objective: To synthesize 4-methoxybiphenyl and 4-fluoro-4'-methoxybiphenyl and compare the reaction outcomes.

Materials:

-

4-Bromoanisole (Electrophile)

-

Phenylboronic Acid (Nucleophile A)

-

4-Fluorophenylboronic Acid (Nucleophile B)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

-

Potassium Carbonate (K₂CO₃) (Base)

-

Toluene, Ethanol, Deionized Water (Solvent System)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation (Self-Validation): In two separate, identical oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-bromoanisole (1.0 mmol, 187 mg). To Flask A, add phenylboronic acid (1.2 mmol, 146 mg). To Flask B, add 4-fluorophenylboronic acid (1.2 mmol, 168 mg).

-

Causality: Using an excess (1.2 equiv.) of the boronic acid ensures complete consumption of the limiting aryl halide and compensates for any potential homocoupling or protodeboronation.

-

-

Addition of Base and Catalyst: To each flask, add potassium carbonate (2.0 mmol, 276 mg) and Pd(PPh₃)₄ (0.02 mmol, 23 mg, 2 mol%).

-

Causality: K₂CO₃ is a moderately strong base sufficient to form the active boronate species without excessively promoting protodeboronation.[3] Pd(PPh₃)₄ is a robust, air-stable Pd(0) precatalyst that is effective for a wide range of substrates.

-

-

Inert Atmosphere: Seal both flasks with septa. Evacuate and backfill each flask with argon three times. This is a critical step to prevent oxygen from entering the reaction.

-

Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote the oxidative homocoupling of the boronic acid, a major side reaction.[4]

-

-

Solvent Addition: Prepare a degassed solvent mixture of Toluene:Ethanol:Water (4:1:1 ratio). Add 5 mL of this mixture to each flask via syringe.

-

Causality: Toluene solubilizes the organic components. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate. Ethanol acts as a co-solvent to improve miscibility. Degassing the solvent beforehand further minimizes oxygen contamination.

-

-

Reaction Execution: Immerse both flasks in a preheated oil bath at 85 °C and stir vigorously.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

-

-

Monitoring and Completion: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon full consumption of the 4-bromoanisole (typically 4-12 hours).

-

Expert Insight: One might expect the reaction with 4-fluorophenylboronic acid (Flask B) to proceed slightly slower or require longer reaction times to reach completion due to the reduced nucleophilicity of the fluorinated ring. Additionally, a small amount of anisole (the protodeboronated product of 4-bromoanisole is not possible, but protodeboronation of the boronic acid itself is a concern) might be observed, particularly in Flask B.

-

-

Work-up: Cool the flasks to room temperature. Dilute the reaction mixtures with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The aqueous washes remove the inorganic base and boron byproducts.

-

-

Purification: Filter the dried organic solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure biaryl product.

-

Analysis: Determine the isolated yield for each reaction and characterize the products (e.g., by NMR spectroscopy) to confirm their identity and purity.

Conclusion

Fluorine substituents impart a complex and dualistic character to arylboronic acids. While the strong inductive effect enhances Lewis acidity, facilitating the formation of the crucial boronate intermediate, it simultaneously deactivates the aryl ring towards the key transmetalation step and significantly increases the risk of protodeboronation. This guide has demonstrated that successful utilization of these valuable reagents is not a matter of a one-size-fits-all protocol but rather a thoughtful application of mechanistic principles. By carefully selecting bases, controlling the reaction atmosphere, and considering the use of stabilized boronic acid surrogates, researchers can effectively mitigate the challenges and leverage the unique advantages of fluoro-substituted arylboronic acids to advance the frontiers of chemical synthesis.

References

- BenchChem. (2025). Highly Fluorinated Boronic Acids - Technical Support Center.

- Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

- Harvey, J. N., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12251–12262. [Link]

- Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. Semantic Scholar.

- Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

- Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]

- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.

- Martín, A., et al. (2017).

- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875. [Link]

- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

- LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

- Gholinejad, M., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(3), 548-561. [Link]

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Hartwig, J. F., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13363–13373. [Link]

- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

- Wikipedia. (n.d.).

- ResearchGate. (2017).

- LibreTexts Chemistry. (2023). 1.

- Chempixar. (n.d.). Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid. [Link]

- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15893-15907. [Link]

- Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed. [Link]

- Burke, M. D., et al. (2011). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition, 50(51), 12224-12228. [Link]

- Libretexts Chemistry. (n.d.).

- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)

- Cui, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 4. Yoneda Labs [yonedalabs.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Suzuki-Miyaura Cross-Coupling Reaction: Core Principles and Practical Applications

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its ascent to prominence, recognized by the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, is a testament to its robustness, functional group tolerance, and the relatively benign nature of its reagents.[4][5][6][7] This guide provides a deep dive into the fundamental principles of this powerful carbon-carbon bond-forming reaction, offering insights for researchers, scientists, and drug development professionals.

The Heart of the Matter: The Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate in the presence of a base.[5][8] The reaction mechanism is elegantly described by a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex.[2][9] This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[2][8] The reactivity of the organic halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[11]

-

Transmetalation: In this step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex.[11] This process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the R² group to the palladium center.[12]

-

Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond in the desired product (R¹-R²) and regenerates the active palladium(0) catalyst.[4][9] This regenerated catalyst can then participate in a new catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components: A Deeper Look

The success of a Suzuki-Miyaura coupling hinges on the careful selection of its components.

-

Palladium Catalyst: Palladium complexes are the most common catalysts, with the active species being Pd(0).[1] This can be introduced directly or generated in situ from a more stable Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf).[1][4] While palladium has long dominated, other transition metals like nickel, copper, and iron are gaining attention for their potential to catalyze reactions with a wider range of electrophiles and offer more cost-effective solutions.[13][14]

-

Ligands: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[4] Phosphine-based ligands are widely used, with their electronic and steric properties being tunable to optimize the reaction.[1] Electron-rich and bulky ligands, such as SPhos, generally facilitate the oxidative addition and reductive elimination steps.[1][15] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[1]

-

Organoboron Reagent: A wide variety of organoboron compounds can be used, including boronic acids, boronic esters, and organotrifluoroborates.[11][16] Boronic acids are popular due to their commercial availability and relative stability.[11] Organotrifluoroborates are often used because they are less prone to protodeboronation, a common side reaction.[11]

-

Organic Halide or Pseudohalide: Aryl, vinyl, and alkyl halides can all be employed as coupling partners.[11] The reactivity order is typically I > Br > OTf > Cl.[11] Recent advancements have expanded the scope to include more challenging substrates like aryl chlorides, tosylates, and even nitroarenes.[17][18]

-

Base: The base plays a critical role in the transmetalation step by activating the organoboron reagent.[12][19] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[4][12] The choice of base can significantly impact the reaction rate and yield, and its selection should be tailored to the specific substrates and solvent system.[19]

Data-Driven Insights: Optimizing Reaction Conditions

The following tables summarize typical conditions and provide a comparative overview of the performance of different components.

Table 1: Common Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Substrates | Key Advantages |

| Pd(PPh₃)₄ | PPh₃ | Aryl iodides and bromides | Commercially available, well-established |

| Pd(OAc)₂ | SPhos | Aryl chlorides, bromides, triflates | High activity, broad substrate scope |

| Pd(dppf)Cl₂ | dppf | Heteroaryl systems, challenging couplings | Robust, effective for difficult substrates[20] |

| NiCl₂(dppf) | dppf | Aryl chlorides, phenols | Cost-effective, activates challenging electrophiles[21] |

Table 2: Influence of Base on Reaction Yield

| Base | Typical Substrates | Relative Strength | Notes |

| K₃PO₄ | Aryl chlorides, sterically hindered substrates | Strong | Often provides high yields, but can be too harsh for sensitive functional groups.[22] |

| K₂CO₃ | Aryl bromides and iodides | Moderate | A versatile and commonly used base. |

| Na₂CO₃ | General purpose | Moderate | A cost-effective and widely applicable base.[23] |

| Cs₂CO₃ | Challenging couplings | Strong | Can be effective when other bases fail, but is more expensive. |

A Practical Workflow: Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Conclusion: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction's broad applicability and reliability have solidified its position as a cornerstone of modern organic synthesis.[1][20] For professionals in drug discovery and development, a thorough understanding of its mechanistic underpinnings and the interplay of its various components is essential for the efficient and successful synthesis of novel molecular entities.[3][22][24] The continued development of new catalysts, ligands, and reaction conditions promises to further expand the horizons of this remarkable transformation.

References

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.

- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.

- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv.

- The Suzuki-Miyaura Cross-Coupling Reaction.

- Suzuki reaction - Wikipedia.

- Suzuki Coupling - Organic Chemistry Portal.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.

- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

- Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis | Request PDF - ResearchGate.

- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH.

- Merits of the Suzuki Coupling Reaction - BYJU'S.

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - R Discovery.

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.

- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace.

- Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature.

- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.

- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications.

- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.

- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - RSC Publishing.

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.

- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications.

- Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate.

- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.

- What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction | Request PDF - ResearchGate. Available at: [https://www.researchgate.net/publication/259169601_What_makes_for_a_good_catalytic_cycle_A_theoretical_study_of_the_SPhos_ligand_in_the_Suzuki-Miyaura_reaction]([Link]_ catalytic_cycle_A_theoretical_study_of_the_SPhos_ligand_in_the_Suzuki-Miyaura_reaction)

- Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate.

- Organic Chemistry Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. mt.com [mt.com]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 24. discovery.researcher.life [discovery.researcher.life]

Introduction: The Enduring Utility and Inherent Challenges of Phenylboronic Acids

An In-Depth Technical Guide to the Stability and Reactivity of Substituted Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic chemistry, materials science, and drug development. Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forging carbon-carbon bonds.[1][2] Beyond this, their applications are diverse, ranging from copper-catalyzed Chan-Lam couplings to form carbon-heteroatom bonds[3][4][5] to their use as sensors for saccharides and other diols.[6][7]

Despite their synthetic power, researchers and process chemists frequently encounter a significant challenge: the inherent instability of the boronic acid moiety. These compounds are susceptible to several degradation pathways that can compromise reaction yields, reproducibility, and shelf-life.[8][9][10] Understanding the factors that govern both the stability and reactivity of substituted phenylboronic acids is therefore not merely an academic exercise; it is a critical prerequisite for their successful application, from bench-scale discovery to industrial-scale manufacturing.

This guide provides a comprehensive exploration of the core principles governing the stability and reactivity of these versatile reagents. We will delve into the mechanisms of their degradation, the profound influence of aromatic substitution, and the practical strategies employed to mitigate instability. Furthermore, we will examine how these same structural features can be harnessed to modulate their reactivity in key chemical transformations. This document is intended for researchers, chemists, and drug development professionals who seek to move beyond simply using these reagents to truly understanding and controlling their chemical behavior.

Section 1: The Stability Landscape: Degradation Pathways and Influencing Factors

The utility of a phenylboronic acid is fundamentally linked to its stability under storage and reaction conditions. Several competing degradation pathways exist, and their relative rates are heavily influenced by the compound's structure and environment.

Major Degradation Pathways

Three primary pathways account for the majority of phenylboronic acid degradation:

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron (C–B) bond, replacing the boronic acid group with a hydrogen atom.[8][10] It is a well-documented and often undesired side reaction in cross-coupling chemistries, consuming the starting material and generating an inactive byproduct.[10][11] The reaction can proceed through both acid- and base-catalyzed mechanisms.[10][12] Under the basic conditions typical of Suzuki-Miyaura reactions, protodeboronation is particularly problematic, proceeding via the more reactive arylboronate anion.[13][14]

-

Oxidation: The C–B bond is also susceptible to cleavage by oxidation, which converts the boronic acid into the corresponding phenol and boric acid.[8][9] This process is a significant concern in biological applications, as the oxidation rate at physiological pH can be comparable to that of thiols.[8][15]

-

Dehydration (Boroxine Formation): In the solid state or in concentrated non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[8] While this process is often reversible upon addition of water, the formation of boroxines complicates accurate weighing and stoichiometry, leading to irreproducible reaction outcomes.[8]

Caption: Primary degradation pathways for phenylboronic acids.

Structural and Environmental Factors Governing Stability

The susceptibility of a given phenylboronic acid to these degradation pathways is not uniform. It is dictated by a sensitive interplay of electronic and steric factors, as well as the surrounding chemical environment.

-

Electronic Effects of Substituents: The electronic nature of substituents on the phenyl ring plays a pivotal role.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, and halides increase the Lewis acidity of the boron atom.[6][16] This makes the boronic acid more prone to nucleophilic attack by hydroxide, forming the tetrahedral boronate anion [ArB(OH)₃]⁻, which can accelerate base-catalyzed protodeboronation.[12][14] Highly electron-deficient systems, such as polyfluorinated phenylboronic acids, are notoriously unstable under basic conditions.[14]

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -CH₃ decrease the Lewis acidity of the boron atom, generally increasing stability against base-catalyzed degradation.

-

-

Steric and Positional Effects:

-